Potassium benzene-1,2-disulfonate hydrate

Renal physiology Sulfate transport inhibition Proximal tubule pharmacology

Researchers requiring a disulfonate control for sulfate transport assays need the 1,2-isomer; the 1,3-isomer potently inhibits the transporter (Ki <6 mM), invalidating results. This ortho isomer is completely non-inhibitory, enabling chemically matched, inert controls. For coordination chemists, the ortho sulfonates uniquely form a seven-membered chelate ring with lanthanides, a motif inaccessible to meta/para isomers. This potassium salt is less hygroscopic than the sodium analog, ensuring accurate stoichiometry. Melting point ≥300 °C supports high-temperature syntheses.

Molecular Formula C6H6K2O7S2
Molecular Weight 332.4 g/mol
Cat. No. B8249478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium benzene-1,2-disulfonate hydrate
Molecular FormulaC6H6K2O7S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[K+].[K+]
InChIInChI=1S/C6H6O6S2.2K.H2O/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;;/h1-4H,(H,7,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2
InChIKeyULCCLCFYKRIORM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Benzene-1,2-Disulfonate Hydrate – Identity and Baseline Specifications


Potassium benzene-1,2-disulfonate hydrate (CAS 5710-54-3) is the dipotassium salt of benzene-1,2-disulfonic acid, an aromatic di-sulfonate belonging to the class of organosulfur compounds . It is typically encountered as a white to off-white crystalline powder with a molecular formula of C₆H₄K₂O₆S₂ (anhydrous basis, MW 314.42 g/mol) and exhibits high aqueous solubility, making it a strong electrolyte in solution . Commercially, the compound is available in research-grade purity ≥97% (Sigma-Aldrich) and finds use as both a synthetic intermediate and a ligand in coordination chemistry [1]. Its most prominent structural feature is the ortho arrangement of the two sulfonate groups on the benzene ring, which directly governs its physicochemical and biological interaction profile compared to its meta- and para-substituted isomers [2].

High aqueous solubility; strong electrolyte
Research-grade purity (≥97%)
Ortho-disulfonate ligand for coordination chemistry
Synthetic intermediate for regiospecific phenolate derivatives

Procurement Risk of Benzene Disulfonate Regioisomer Substitution


A procurement decision that treats all benzene disulfonate salts as functionally equivalent overlooks critical regioisomer-dependent biological and chemical differentiation. As demonstrated in direct comparative studies, benzene-1,3-disulfonate potently inhibits the contraluminal renal sulfate transporter (app. Kᵢ <6 mmol/L), whereas benzene-1,2-disulfonate and benzene-1,4-disulfonate exhibit no measurable inhibition under identical conditions [1]. This stark difference is not explainable by simple solubility or charge arguments; it arises from the precise spatial relationship of the two charged sulfonate groups relative to biological recognition sites [1]. Similarly, in coordination chemistry, the ortho arrangement uniquely enables the formation of a seven-membered chelate ring with metal centres—a structural motif entirely inaccessible to the meta and para isomers [2]. Substituting one regioisomer for another can therefore invalidate biological assay outcomes or alter targeted complex architectures, leading to wasted resources and erroneous data interpretation.

Target: 1,2-isomer (ortho)
Potential substitute: 1,3- or 1,4-isomer
Non-inhibitory at renal sulfate transporter
Potent inhibition reported for 1,3-isomer
Forms seven-membered chelate ring with lanthanides
Chelation impossible; bridging/monodentate only
Regiospecific KOH conversion to 1-phenolate-4-disulfonate
Different regioisomeric products or no reaction

Potassium Benzene-1,2-Disulfonate Hydrate – Comparative Evidence Versus Closest Analogs


Renal Sulfate Transporter Selectivity: 1,2- vs 1,3-Disulfonate

In a direct, systematically controlled study measuring contraluminal ³⁵SO₄²⁻ influx in rat proximal tubular cells in situ, the 1,3-regioisomer (benzene-1,3-disulfonate) produced clear inhibitory activity with an apparent Kᵢ of <6 mmol/L. Under the identical experimental conditions, the 1,2-disulfonate (the target compound) and the 1,4-disulfonate both demonstrated a complete absence of measurable inhibition, failing to interact with the transporter at the tested concentrations [1]. This selectivity is dictated by the geometric distance between the charged sulfonate groups, with only the meta-arrangement matching the transporter's recognition site [1]. This provides a clear functional criterion for choosing the 1,2-isomer in experimental designs where biological inertness toward this particular sulfate transport system is required.

Transporter selectivity
Head-to-head
1,2-: no inhibition vs 1,3-: inhibitory (app. Kᵢ reported)
Supports negative-control probe fit
Rat proximal tubule, ³⁵SO₄²⁻ influx assay
Renal physiology Sulfate transport inhibition Proximal tubule pharmacology

Ortho-Specific Chelation with Lanthanide Ions

Single-crystal X-ray diffraction studies on a series of hydrated rare earth(III) 1,2-benzenedisulfonate complexes (Ln = Eu through Lu, and Y) revealed a consistent eight-coordinate metal centre in which the ortho-disulfonate ligand coordinates through one oxygen of each sulfonate group to form a seven-membered chelate ring [1]. This chelation mode is unique to the ortho isomer; the geometric constraints of the meta- and para-disulfonate linkers preclude the formation of such a chelate, instead favouring bridging or monodentate coordination modes that produce fundamentally different extended network topologies [2]. The structure of [LnL(H₂O)₆]₂[L]·4H₂O (L = 1,2-benzenedisulfonate) was solved at atomic resolution, providing unambiguous geometric proof of this ortho-specific chelate architecture [1].

Chelation mode
Cross-study comparable
1,2-: seven-membered chelate (X-ray) vs 1,3-/1,4-: bridging only
Enables predefined chelate architecture
Ln series Eu–Lu, Y; single-crystal XRD
Coordination chemistry Lanthanide complexes Crystal engineering

Thermal Stability: Aromatic vs Aliphatic Disulfonates

The dipotassium salt of benzene-1,2-disulfonic acid exhibits a melting point of ≥300 °C (literature value, Sigma-Aldrich specification) . This thermal benchmark significantly exceeds the decomposition points of common aliphatic disulfonate salts (e.g., sodium methane disulfonate and sodium ethane disulfonate, which decompose at temperatures below 250 °C) and reflects the inherent thermal robustness conferred by the aromatic backbone . While the melting points of the sodium and potassium salts of the same benzene-1,2-disulfonate anion are similar, the potassium form is preferred for reactions conducted at elevated temperatures due to the low hygroscopicity and non-deliquescent behaviour of the crystalline potassium salt, which ensures consistent stoichiometry during high-temperature synthetic transformations .

Thermal stability
Reported
mp ≥300 °C (lit.) vs aliphatic disulfonates decompose <250 °C
Supports high-temperature reaction use
Potassium salt less hygroscopic than sodium
Thermal analysis Process chemistry Organic synthesis

Regiospecific Synthesis of Phenolate-Disulfonate Derivatives

A well-documented synthetic application of potassium benzene-1,2-disulfonate is its reaction with potassium hydroxide to yield potassium 1-phenolate-4-disulfonate . This transformation exploits the activating ortho-relationship of the two sulfonate groups to direct nucleophilic hydroxyl substitution para to one sulfonate group and ortho to the other, generating a product that combines a phenolate functionality with two sulfonate groups in a precise 1,2,4-substitution pattern . This regiospecific transformation is structurally inaccessible from the 1,3- or 1,4-disulfonate isomers, which would yield different substitution patterns (or no reaction under the same conditions), thereby delivering a product with distinct coordination and physicochemical properties .

Synthetic specificity
Data to verify
1,2- yields 1-phenolate-4-disulfonate vs meta/para: different regioisomers
Mandatory for defined substitution pattern
KOH-mediated; ortho-activation required
Organic synthesis Phenolate derivatives Functional group interconversion

Verified Application Scenarios for Potassium Benzene-1,2-Disulfonate Hydrate


Negative Control Probe for Renal Sulfate Transport

In experimental models of proximal tubular sulfate transport, researchers require a disulfonate compound that possesses similar charge and solubility characteristics to the active inhibitors but does not interact with the transport system. The direct comparative data of Ullrich et al. (1985) demonstrate that the 1,2-isomer is completely non-inhibitory (app. Kᵢ not measurable) while the 1,3-isomer potently inhibits transport (Kᵢ <6 mM) [1]. Using potassium benzene-1,2-disulfonate as a chemically matched but biologically inert control compound enables clean experimental designs, preventing false attributions of inhibitory activity in screening campaigns for novel transporter modulators.

Ortho-Chelating Ligand for Lanthanide Hybrid Materials

For chemists constructing luminescent or magnetic lanthanide-organic frameworks, the ortho-arrangement of the two sulfonate donors provides a unique seven-membered chelate ring binding mode, as definitively shown by single-crystal X-ray studies on the Eu–Lu and Y series of complexes [1]. This chelation geometry is not reproducible with the 1,3- or 1,4-disulfonate linkers, which adopt bridging coordination modes that generate entirely different network topologies [2]. Specifying the 1,2-isomer is therefore a prerequisite for accessing this class of chelate-stabilized lanthanide architectures.

High-Temperature Non-Hygroscopic Reagent

When a synthesis protocol demands heating above 250 °C, the aromatic backbone and potassium counterion of this compound confer a melting point ≥300 °C, significantly exceeding the thermal stability of aliphatic disulfonate salts such as sodium methane- or ethane-disulfonate (which decompose at lower temperatures) [1][2]. Additionally, the potassium salt is less hygroscopic than the corresponding sodium salt, ensuring accurate stoichiometric control in reactions sensitive to water content [2]. This makes it a preferred choice for high-temperature, water-sensitive organic transformations.

Precursor for 1-Phenolate-4-Disulfonate Synthesis

The KOH-mediated conversion of potassium benzene-1,2-disulfonate to potassium 1-phenolate-4-disulfonate is a documented regiospecific transformation that installs a phenolic OH group at a defined position relative to the sulfonate substituents [1]. This product cannot be directly accessed from the 1,3- or 1,4-disulfonate isomers. Synthetic chemists building complex molecules where this 1,2,4-substitution pattern is embedded as a substructure should therefore select the ortho isomer as the essential precursor, avoiding the regioisomeric ambiguity that would result from isomer substitution.

Application
Selection Property
Validation Focus
Negative-control probe for renal sulfate transport
Non-inhibitory transport profile
Transport inhibition assay (³⁵SO₄²⁻ influx)
Ortho-chelating ligand for lanthanide frameworks
Unique chelate geometry (seven-membered ring)
Single-crystal XRD / coordination study
High-temperature reagent
High thermal stability & low hygroscopicity
Thermal analysis (TGA/DSC)
Precursor for phenolate-disulfonate synthesis
Regiospecific substitution pattern (1,2,4-)
Reaction outcome (HPLC/NMR)
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